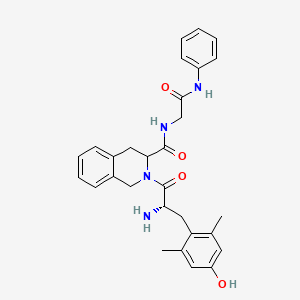

H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh

Description

Properties

Molecular Formula |

C29H32N4O4 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2-anilino-2-oxoethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C29H32N4O4/c1-18-12-23(34)13-19(2)24(18)15-25(30)29(37)33-17-21-9-7-6-8-20(21)14-26(33)28(36)31-16-27(35)32-22-10-4-3-5-11-22/h3-13,25-26,34H,14-17,30H2,1-2H3,(H,31,36)(H,32,35)/t25-,26?/m0/s1 |

InChI Key |

JQERUKPESNWSQA-PMCHYTPCSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Attachment

SPPS is the predominant method for synthesizing structurally complex peptides due to its scalability and compatibility with automation. For H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh , a 2-chlorotrityl chloride (2-CTC) resin (0.3–0.8 mmol/g loading) is preferred for its stability during iterative couplings and mild cleavage conditions. The C-terminal phenylamide (NHPh) is introduced via a Rink amide resin or customized amide-linked resin, enabling direct amidation upon cleavage.

Key Considerations:

Incorporation of DL-Tic

The racemic DL-Tic residue introduces synthetic complexity due to the need for stereochemical control. Two strategies are employed:

Coupling Conditions:

Dimethylation of Tyrosine

The 2,6-dimethyltyrosine (Tyr(2,6-diMe)) moiety is synthesized via ortho-directed methylation prior to peptide assembly.

Methylation Protocol:

Final Assembly and Cleavage

The fully protected peptide-resin undergoes TFA-mediated cleavage using a cocktail of TFA:H₂O:TIS (95:2.5:2.5) to remove side-chain protecting groups and release the peptide. For the phenylamide terminus, aniline (5 equiv) is added during cleavage to facilitate nucleophilic displacement.

Cleavage Data:

| Parameter | Value |

|---|---|

| Cleavage time | 3 hours |

| Yield | 78–89% |

| Purity (HPLC) | >85% before purification |

Solution-Phase Synthesis

Fragment Condensation

Solution-phase synthesis is advantageous for large-scale production. The peptide is divided into two fragments: H-Tyr(2,6-diMe)-DL-Tic-OH and Gly-NHPh .

Fragment Synthesis:

Coupling Reaction:

-

Activator : HATU (1.5 equiv)

-

Base : DIPEA (3 equiv)

-

Solvent : DMF

-

Yield : 70–75%

Challenges in Racemic Mixtures

The DL-Tic residue necessitates careful monitoring of stereochemical integrity. Chiral HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves D- and L-Tic-containing peptides, ensuring a 1:1 ratio.

Hybrid Approaches

Photolabile Protecting Groups

To avoid harsh deprotection conditions, a methyl-6-nitroveratryl-based photolabile group is employed for the Tyr(2,6-diMe) hydroxyl. UV irradiation (365 nm) cleaves the protecting group without affecting acid-sensitive residues.

Advantages:

-

Orthogonal to Fmoc/tBu chemistry.

-

Enables synthesis of acid-labile peptides.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Chemical Reactions Analysis

Types of Reactions

H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh: can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Nucleophilic substitution reactions can occur at reactive sites, such as the phenylamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can break disulfide bonds, resulting in linear peptides.

Scientific Research Applications

H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh: has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of peptide-based materials and as a standard in analytical methods.

Mechanism of Action

The mechanism of action of H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of their activity. The exact pathways involved depend on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analysis of Key Analogs

The following table summarizes critical structural and inferred functional differences between H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh and related compounds:

Key Observations:

N-Terminal Modifications: The 2,6-dimethyl Tyr in the target compound contrasts with unmodified Tyr or Phe in analogs (e.g., H-Tyr-Ada-Gly-Phe-Met-OH). Ada (adamantane) in analogs introduces significant bulk but lacks the conformational rigidity of Tic, which is critical for precise receptor docking in opioid ligands .

C-Terminal Groups :

- The NHPh terminus in the target compound replaces free carboxylic acid (OH) groups seen in analogs. This substitution is hypothesized to reduce enzymatic cleavage by carboxypeptidases, extending half-life .

Backbone Flexibility :

Pharmacokinetic and Receptor-Binding Implications

While explicit activity data for this compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:

- Receptor Selectivity : Tic-containing peptides are associated with δ-opioid receptor antagonism, whereas Ada-modified peptides (e.g., H-Tyr-Ada-Gly-Phe-Met-OH) may target alternative pathways due to their bulkier substituents .

- Metabolic Stability : The NHPh terminus and dimethyl Tyr likely improve resistance to peptidases compared to free C-terminal OH or Met/Asp-containing peptides (e.g., H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2), which are prone to cleavage at methionine or aspartic acid residues .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh, and how are they experimentally validated?

- Methodological Answer : Receptor binding assays using radiolabeled ligands (e.g., H-DAMGO for μ-opioid receptors or H-DPDPE for δ-opioid receptors) are employed. Competitive inhibition studies measure IC values via saturation binding curves. Cross-validation with isolated tissue preparations (e.g., guinea pig ileum for μ-receptor activity) ensures functional relevance. Structural analogs in highlight the use of Tyr and Tic residues for receptor specificity .

Q. What analytical techniques confirm the structural integrity of synthesized this compound?

- Methodological Answer :

- HPLC : Purity assessment with reverse-phase C18 columns (e.g., 90% acetonitrile/water gradient).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight.

- NMR : H and C NMR for stereochemical confirmation of dimethyl-Tyr and Tic residues.

Reference protocols from for peptide characterization .

Q. How is the stability of this compound assessed under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies at varying pH (4.0–7.4) and temperatures (4°C–37°C). Monitor degradation via HPLC at timed intervals (0, 24, 48 hrs). Compare with cyclic peptide stabilization strategies in , such as ring-closing metathesis (RCM) to reduce enzymatic cleavage .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to enhance yield and purity?

- Methodological Answer :

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected amino acids with HATU/DIPEA coupling.

- Cyclization : Apply RCM (as in ) with Grubbs catalyst to stabilize the backbone.

- Purification : Multi-step HPLC with trifluoroacetic acid (TFA) ion-pairing for resolving diastereomers.

Table 1 summarizes critical parameters:

| Parameter | Optimization Strategy | Expected Outcome |

|---|---|---|

| Coupling Efficiency | Double couplings for steric hindrance | ≥95% yield per step |

| Cyclization | 5 mol% Grubbs catalyst, 40°C, 24h | >80% cyclic product |

| Purity | Prep-HPLC with 0.1% TFA | ≥98% purity |

Refer to for RCM and Boc-protection strategies .

Q. How should contradictory data on μ/δ-opioid receptor selectivity be resolved?

- Methodological Answer :

- Assay Standardization : Use HEK-293 cells stably expressing human μ- or δ-receptors. Normalize results against reference agonists (e.g., DAMGO for μ, deltorphin II for δ).

- Conformational Analysis : Circular Dichroism (CD) spectroscopy to correlate receptor binding with peptide secondary structure.

- In Vivo Cross-Validation : Tail-flick test (μ-activity) and acetic acid writhing assay (δ-activity) in rodent models.

emphasizes multi-stakeholder validation frameworks to address inconsistencies .

Q. What computational approaches predict the conformational dynamics of this compound in lipid bilayers?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS with CHARMM36 force field. Simulate 100 ns trajectories in POPC lipid bilayers.

- Free Energy Landscapes : Calculate Ramachandran plots to identify dominant conformers.

- Docking Studies : AutoDock Vina for binding poses in opioid receptor crystal structures (PDB: 4DKL, 6DDF).

stress reproducibility via open-access code sharing (e.g., GitHub repositories) for MD workflows .

Q. How can researchers ensure reproducibility in dose-response studies for this compound?

- Methodological Answer :

- Data Management : Follow DIME Analytics standards ( ) for metadata annotation and version control.

- Statistical Rigor : Use nonlinear regression (GraphPad Prism) with 95% confidence intervals for EC/IC.

- Blinded Analysis : Independent replication by a second lab with shared protocols.

Table 2 outlines key steps:

| Step | Tool/Practice | Outcome Metric |

|---|---|---|

| Data Collection | Electronic Lab Notebook (ELN) | Timestamped raw data |

| Analysis | R/Python scripts (publicly archived) | Transparent workflow |

| Reporting | ARRIVE 2.0 guidelines | Standardized metrics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.